B1574390 OBP-801

OBP-801

Numéro de catalogue: B1574390
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

OBP-801 is an inhibitor of histone deacetylase (HDAC) enzymes, with potential antineoplastic activity. Upon administration, this compound inhibits the activity of HDACs;  this results in an accumulation of highly acetylated chromatin histones, the induction of chromatin remodeling and an altered pattern of gene expression. This leads to selective transcription of tumor suppressor genes, tumor suppressor protein-mediated inhibition of tumor cell division and induction of tumor cell apoptosis. This may inhibit proliferation of susceptible tumor cells.

Applications De Recherche Scientifique

Anti-Neuroblastoma Activity

OBP-801 has demonstrated significant anti-neuroblastoma activity in both in vitro and in vivo studies. It inhibits cell proliferation and growth in various neuroblastoma cell lines and induces G2/M phase arrest through the p21 (CDKN1A) pathway, increasing histone H3 levels and subsequently leading to apoptosis in human neuroblastoma cells. Moreover, this compound suppresses the growth of neuroblastoma cells in a mouse xenograft model, suggesting its potential as a therapeutic agent for patients with neuroblastoma (Kaneda et al., 2022).

Rhabdoid Tumor Treatment

In rhabdoid tumors, this compound has shown the ability to induce apoptosis by epigenetically releasing the silencing of NOXA, a key mediator of rhabdoid tumor apoptosis. This effect was independent of TP53 and involved the recruitment of components of the SWI/SNF complex to the NOXA promoter. The treatment significantly inhibited tumor growth in human rhabdoid tumor xenograft mouse models (Sugimoto et al., 2020).

Rhabdomyosarcoma Treatment

This compound is also effective against rhabdomyosarcoma (RMS), an aggressive pediatric cancer. It induces M-phase arrest and apoptosis in RMS cells through mechanisms like chromosome misalignment and reduced survivin expression, making it a potential therapeutic option for RMS (Tomoyasu et al., 2018).

Prostate Cancer Treatment

In prostate cancer, this compound downregulates the androgen receptor (AR) through posttranscriptional regulation involving miRNA-mediated suppression, particularly miR-320a. This results in suppressed cell growth in various prostate cancer lines, suggesting this compound as a potent AR-targeting therapeutic agent in AR-positive prostate cancers (Sato et al., 2016).

Myxofibrosarcoma Treatment

This compound exerts therapeutic effects on myxofibrosarcoma, characterized by high recurrence rates after surgery. It induces cell cycle arrest and apoptosis in myxofibrosarcoma cells, and its effects are enhanced when combined with other inhibitors like pazopanib and Akt-mTOR inhibitors (Kawarazaki et al., 2020).

Endometrial Carcinoma Treatment

In the treatment of endometrial carcinoma, this compound combined with the PI3K inhibitor LY294002 significantly inhibited cell growth and synergistically increased apoptosis. This combination was shown to be more effective than other HDAC inhibitors, suggesting a novel therapeutic strategy for endometrial carcinoma (Yoshioka et al., 2013).

General Mechanism of Action

This compound is an inhibitor of histone deacetylase enzymes (HDACs) and has shown potential antineoplastic activity. It alters gene expression patterns, leading to selective transcription of tumor suppressor genes and subsequent inhibition of tumor cell division and induction of apoptosis (Definitions, 2020).

Glaucoma Filtration Surgery Application

In a study on glaucoma filtration surgery (GFS), this compound was found to inhibit fibrosis and maintain filtering blebs, suggesting its potential in improving wound healing and surgical outcomes in GFS (Yamamoto et al., 2020).

Renal Cell Carcinoma Treatment

For renal cell carcinoma, the combination of this compound and the PI3K inhibitor LY294002 induces apoptosis by decreasing survivin and XIAP protein levels. This combination has been suggested as a promising treatment for RCC (Yamada et al., 2013).

Propriétés

Apparence

Solid powder

Synonymes

OBP-801;  OBP 801;  OBP801.; unknown

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.